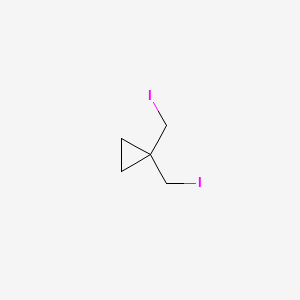

1,1-Bis(iodomethyl)cyclopropane

Vue d'ensemble

Description

1,1-Bis(iodomethyl)cyclopropane is a chemical compound with the CAS Number: 83321-23-7. It has a molecular weight of 321.93 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H8I2 . The InChI code for this compound is 1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2 .Physical and Chemical Properties Analysis

This compound is a colorless liquid . More specific physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .Applications De Recherche Scientifique

Cyclopropanation Reactions

- Reactions involving bis-(halomethyl)-dimethylsilanes, including bis-(iodomethyl)-dimethylsilane, with metals such as zinc and magnesium, are studied for synthesizing cyclopropanes (Roberts & Dev, 1951).

- Radical [3 + 2] cycloaddition reaction using iodomethylcyclopropane derivatives as homoallyl radical precursors produces functionalized cyclopentane derivatives (Kitagawa et al., 2002).

- Catalytic, enantioselective cyclopropanation of allylic alcohols is influenced by zinc iodide, where bis(iodomethyl)zinc is used as the reagent (Denmark & O'Connor, 1997).

- Enantioselective cyclopropanation of a broad range of allylic alcohols is carried out using bis(iodomethyl)zinc (Denmark & O'Connor, 1997).

Synthesis of Cyclopropane Derivatives

- A study on the diastereoselective cyclopropanation reaction of allylic alcohols in the presence of chiral dioxaborolane ligand achieved high anti-selectivities (Charette et al., 1999).

- Radical cascade reaction using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor for synthesizing bicyclo[3.3.0]octane derivatives (Kitagawa et al., 2002).

- Conversion of allylic alcohols into enantiomerically enriched cyclopropanes using bis(iodomethyl)zinc, with applications extended to cyclopropanation of polyenes and homoallylic alcohols (Charette et al., 1998).

Other Applications

- Stability, reactivity, and structural studies of (halomethyl)zinc reagents, with bis(iodomethyl)zinc being a specific case, have been examined for their cyclopropanation reactivity (Denmark et al., 1992).

- Catalytic asymmetric cyclopropanation of allylic alcohols with titanium-TADDOLate complex in the presence of bis(iodomethyl)zinc was studied for its scope and synthetic applications (Charette et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

1,1-Bis(iodomethyl)cyclopropane is a synthetic compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in the formation of complex organic structures.

Mode of Action

The compound acts as a carbene source . Carbenes are highly reactive species with a divalent carbon atom and two non-bonding electrons . The mode of action involves the addition of carbenes to alkenes, resulting in the formation of cyclopropane structures . This reaction is stereospecific, meaning it preserves the configuration of the alkene .

Biochemical Pathways

The interaction of this compound with alkenes affects the cyclopropane synthesis pathway . This pathway is significant in organic chemistry due to the highly strained nature of cyclopropane compounds, making them very reactive and interesting synthetic targets . Cyclopropanes are also present in numerous biological compounds .

Pharmacokinetics

ItsADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its molecular weight (321.93 g/mol) and its structure. It’s important to note that the compound’s bioavailability would be affected by these properties, as well as by factors such as route of administration and the presence of other compounds.

Result of Action

The primary result of the action of this compound is the formation of substituted cyclopropane structures . These structures are valuable in both chemical synthesis and in the production of various pharmaceuticals due to their reactivity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated environment to maintain its stability . Additionally, the presence of other reactive species in the environment could potentially affect the compound’s reactivity and the outcomes of its interactions with alkenes.

Propriétés

IUPAC Name |

1,1-bis(iodomethyl)cyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEWACGRLOFYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CI)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660404 | |

| Record name | 1,1-Bis(iodomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83321-23-7 | |

| Record name | 1,1-Bis(iodomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

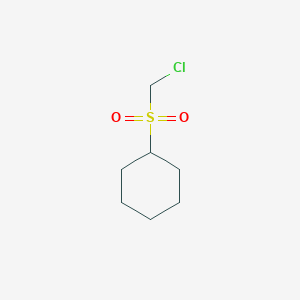

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)

![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)

![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)